5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761874
InChI: InChI=1S/C8H10N2O.2ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9,11H,1-2,4H2;2*1H
SMILES: C1CNCC2=C1N=CC(=C2)O.Cl.Cl
Molecular Formula: C8H12Cl2N2O
Molecular Weight: 223.10 g/mol

5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride

CAS No.:

Cat. No.: VC13761874

Molecular Formula: C8H12Cl2N2O

Molecular Weight: 223.10 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride -

Specification

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.10 g/mol
IUPAC Name 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;dihydrochloride
Standard InChI InChI=1S/C8H10N2O.2ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9,11H,1-2,4H2;2*1H
Standard InChI Key WCINEQHLAHAZCM-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=CC(=C2)O.Cl.Cl
Canonical SMILES C1CNCC2=C1N=CC(=C2)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₈H₁₂Cl₂N₂O and a molecular weight of 223.10 g/mol. Its structure consists of a partially saturated naphthyridine core with a hydroxyl group at the 3-position and two hydrochloride counterions (Figure 1). The bicyclic system comprises a six-membered ring fused to a five-membered ring, with nitrogen atoms at the 1- and 6-positions .

Table 1: Molecular Properties of 5,6,7,8-Tetrahydro-naphthyridin-3-ol Dihydrochloride

PropertyValue
Molecular FormulaC₈H₁₂Cl₂N₂O
Molecular Weight223.10 g/mol
IUPAC Name5,6,7,8-Tetrahydro-1H-[1,naphthyridin-3-ol dihydrochloride
CAS NumberNot publicly disclosed

The dihydrochloride form improves stability and solubility, critical for in vitro and in vivo studies. Comparatively, the free base (C₈H₁₀N₂O) lacks chloride ions, reducing polarity and complicating formulation .

Structural Isomerism and Comparison

Naphthyridine derivatives exhibit isomerism based on nitrogen placement. For instance, 5,6,7,8-tetrahydro-[2,naphthyridin-3-ol dihydrochloride differs in nitrogen positioning, altering electronic properties and biological interactions. The 1,6-isomer’s hydrogen-bonding capacity from the 3-hydroxy group enhances receptor binding, as seen in RORγt inverse agonists .

Synthetic Methodologies

Traditional Synthesis Routes

Early syntheses involved multi-step sequences starting from pyridine precursors. A common approach includes:

  • Cyclization: Forming the naphthyridine core via intramolecular Heck coupling .

  • Hydroxylation: Introducing the 3-hydroxy group through oxidation or substitution.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride.

These methods suffer from low yields (≤25%) and require chromatographic purification, limiting scalability .

Asymmetric Synthesis Advancements

Recent breakthroughs enable enantioselective synthesis of tetrahydronaphthyridines. A 2020 study demonstrated:

  • Heck-Type Vinylation: Atom-economical coupling of 2-chloropyridine with ethylene gas .

  • Cyclization-Amination: One-pot conversion of 2-vinyl-3-acylpyridine to dihydronaphthyridine using ammonia .

  • Transfer Hydrogenation: Ruthenium-catalyzed enantioselective reduction to achieve >99% enantiomeric excess .

Table 2: Key Steps in Asymmetric Synthesis

StepConditionsYield
VinylationEthylene gas, Pd catalyst85%
Cyclization-AminationNH₃, 80°C78%
Transfer HydrogenationRu catalyst, HCO₂H89%

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The compound inhibits enzymes and receptors via hydrogen bonding and π-π stacking. For example:

  • RORγt Inverse Agonism: The 1,6-naphthyridine scaffold binds to the retinoic acid receptor-related orphan receptor gamma t (RORγt), suppressing Th17 cell differentiation .

  • Kinase Inhibition: Analogues inhibit MAPK and CDK enzymes, showing promise in cancer models .

Metabolic Stability

Despite in vitro potency, early derivatives face rapid clearance. A study on a related naphthyridine (16) revealed:

  • Glucuronidation: Phase II metabolism forms inactive glucuronides, reducing bioavailability .

  • Species Variability: Rodent models show faster clearance than primates, complicating preclinical translation .

Table 3: Pharmacokinetic Profile of Naphthyridine 16

ParameterDay 1Day 5
AUC₀–t (μM·min)1236606
Cₘₐₓ (μM)25.24.2
Tₘₐₓ (h)0.50.5

Modifying the 5-position with electron-withdrawing groups improves metabolic stability .

Pharmacological Applications

Immunomodulation

As a RORγt inverse agonist, the compound potential treats autoimmune diseases (e.g., psoriasis, multiple sclerosis) . In murine models, analogues reduce IL-17 production by 60–80% .

Antiparasitic Activity

Naphthyridines exhibit activity against Plasmodium falciparum. Compound 26 (a 5-methyl derivative) achieved 70% parasite burden reduction in liver-stage malaria models .

Neurological Disorders

Challenges and Future Directions

Synthesis Optimization

Current methods prioritize enantioselectivity over functional group tolerance. Future work should explore:

  • Protective Group Strategies: Enabling hydroxy-directed functionalization.

  • Continuous Flow Chemistry: Enhancing yield and scalability .

Overcoming Metabolic Limitations

Strategies include:

  • Prodrug Design: Masking the hydroxy group as esters or carbamates.

  • CYP450 Inhibition: Co-administering cytochrome P450 inhibitors to prolong half-life .

Target Validation

CRISPR screening and proteomic studies are needed to identify off-target effects, particularly in kinase signaling pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator